(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The piperidine ring can be introduced through nucleophilic substitution reactions, while the triazole ring can be formed via a click chemistry approach, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule. Substitution reactions would produce derivatives of the original compound with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its various functional groups and heterocyclic rings could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through further research.
Industry
In industry, the compound could find applications in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other molecules containing the 1,2,4-oxadiazole, piperidine, and triazole rings. Examples include:
- (3-cyclopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole)
- 1-methyl-1H-1,2,3-triazole derivatives
Uniqueness
The uniqueness of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone lies in its specific combination of functional groups and heterocyclic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a novel hybrid molecule that incorporates both oxadiazole and triazole moieties. This structure is of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N6O, with a molecular weight of approximately 298.35 g/mol. The presence of both the oxadiazole and triazole rings suggests a diverse range of interactions with biological targets.
Biological Activity Overview
The biological activities of compounds containing oxadiazole and triazole rings have been extensively studied. These activities include:
- Anticancer Activity : Compounds featuring 1,3,4-oxadiazoles have shown significant anticancer properties by targeting various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Activity : The hybridization of oxadiazoles with other pharmacophores has resulted in compounds with enhanced antimicrobial properties against a variety of pathogens .
Research indicates that the biological activity of oxadiazole derivatives often involves multiple mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and cell proliferation .
- Apoptosis Induction : Studies have shown that certain derivatives can trigger apoptosis in cancer cells through caspase activation pathways .
- Cell Cycle Arrest : Some compounds have been found to induce cell cycle arrest at the G1 phase, thereby inhibiting tumor growth .
Case Study 1: Anticancer Activity
A study involving various 1,3,4-oxadiazole derivatives demonstrated IC50 values ranging from 0.19 to 0.78 µM against MCF-7 and HCT-116 cell lines. These compounds were shown to increase p53 expression levels and activate apoptotic pathways via caspase activation .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial properties of similar oxadiazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
Research Findings
Recent literature emphasizes the versatility of oxadiazole derivatives in drug discovery:
Activity Type | Compound Type | IC50 Values (µM) | Targeted Cell Lines |
---|---|---|---|
Anticancer | 1,3,4-Oxadiazole Derivatives | 0.19 - 0.78 | MCF-7, HCT-116 |
Antimicrobial | Oxadiazole-based Compounds | 50 | Staphylococcus aureus |
Antiviral | Triazole-Oxadiazole Hybrids | Varies | Various viral strains |
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-20-9-12(17-19-20)15(22)21-6-2-3-10(8-21)7-13-16-14(18-23-13)11-4-5-11/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGCVJARKCOUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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